

Argininosuccinic Acid Disodium Salt (CAS 918149-29-8): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Argininosuccinic acid disodium*

Cat. No.: *B13385587*

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Introduction

Argininosuccinic acid disodium salt is a crucial intermediate in the urea cycle, the primary metabolic pathway for the detoxification of ammonia in the liver.[1][2] It is formed from citrulline and aspartic acid by the enzyme argininosuccinate synthetase (ASS) and is subsequently cleaved by argininosuccinate lyase (ASL) to produce arginine and fumarate.[2][3] This technical guide provides an in-depth overview of the chemical properties, biological significance, and experimental applications of **Argininosuccinic acid disodium** salt, with a focus on quantitative data, detailed experimental protocols, and visual representations of its metabolic context. This compound is of significant interest to researchers studying urea cycle disorders, nitric oxide metabolism, and oxidative stress.[4][5]

Chemical and Physical Properties

Argininosuccinic acid disodium salt is commercially available, typically as a hydrate.[6] While detailed chemical synthesis protocols are not widely published, its enzymatic synthesis is a key step in the urea cycle.[3] For research purposes, it is most often procured from commercial suppliers.

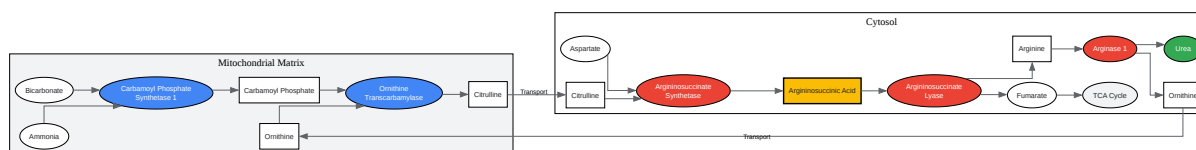
Property	Value	Reference
CAS Number	918149-29-8	[7]
Molecular Formula	C ₁₀ H ₁₆ N ₄ Na ₂ O ₆	[7]
Molecular Weight	334.24 g/mol (anhydrous basis)	[7][8]
Appearance	White to off-white powder	[No specific citation]
Purity	≥80% or higher depending on the supplier	[7][8]
Storage Temperature	-20°C	[6]

Biological Significance

Argininosuccinic acid is a key metabolite in two interconnected pathways: the urea cycle and the citrulline-NO cycle.

The Urea Cycle

The urea cycle is a series of six enzymatic reactions that convert neurotoxic ammonia into urea, which is then excreted. Argininosuccinic acid is the substrate for the fourth step in this cycle. A deficiency in the enzyme argininosuccinate lyase (ASL) leads to the accumulation of argininosuccinic acid, resulting in the genetic disorder argininosuccinic aciduria.[2][9]

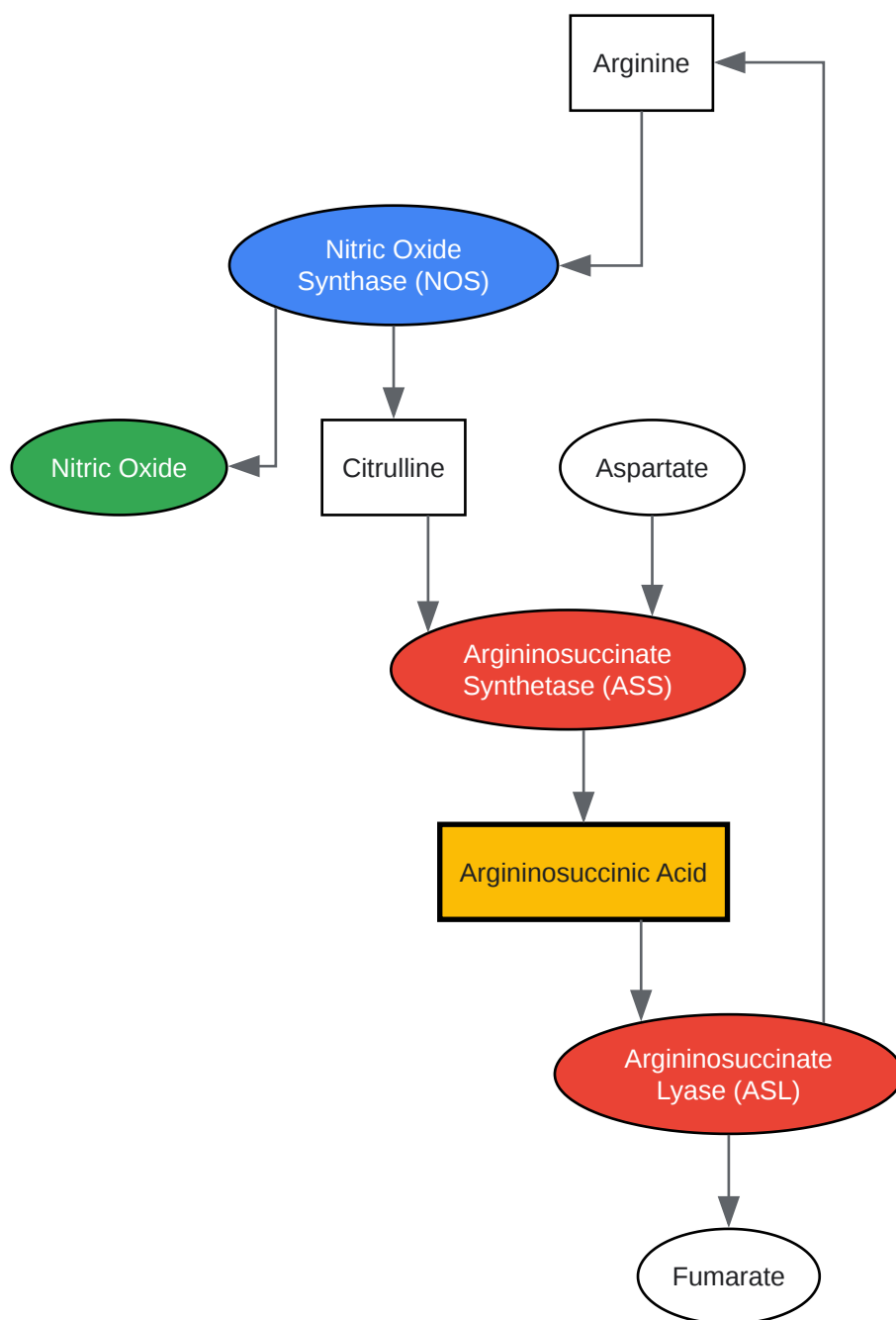


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Diagram 1: The Urea Cycle Pathway.

The Citrulline-NO Cycle

Beyond its role in ammonia detoxification, ASL is also critical for the systemic synthesis of arginine, the precursor for nitric oxide (NO).^[4] The citrulline-NO cycle regenerates arginine from citrulline, a co-product of NO synthesis. ASL is a key component of a protein complex that channels arginine to nitric oxide synthase (NOS).^[4]



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Diagram 2: The Citrulline-Nitric Oxide Cycle.

Role in Oxidative Stress

Elevated levels of argininosuccinic acid, as seen in argininosuccinic aciduria, have been shown to induce oxidative stress.^{[5][10]} In vitro and in vivo studies have demonstrated that

argininosuccinic acid can lead to lipid and protein oxidation, a reduction in glutathione (GSH) concentrations, and an increase in reactive oxygen species (ROS).[5][10][11]

Parameter	Effect of Argininosuccinic Acid	Reference
Malondialdehyde (MDA) Levels	Increased	[10][11]
Protein Carbonyl Formation	Increased	[10]
Reduced Glutathione (GSH) Concentration	Decreased	[10][11]
Reactive Oxygen Species (ROS) Generation	Increased	[10][11]

Experimental Protocols

Spectrophotometric Measurement of Argininosuccinate Lyase (ASL) Enzymatic Activity

This assay measures the activity of ASL by monitoring the formation of fumarate, which absorbs light at 240 nm. **Argininosuccinic acid disodium** salt serves as the substrate.

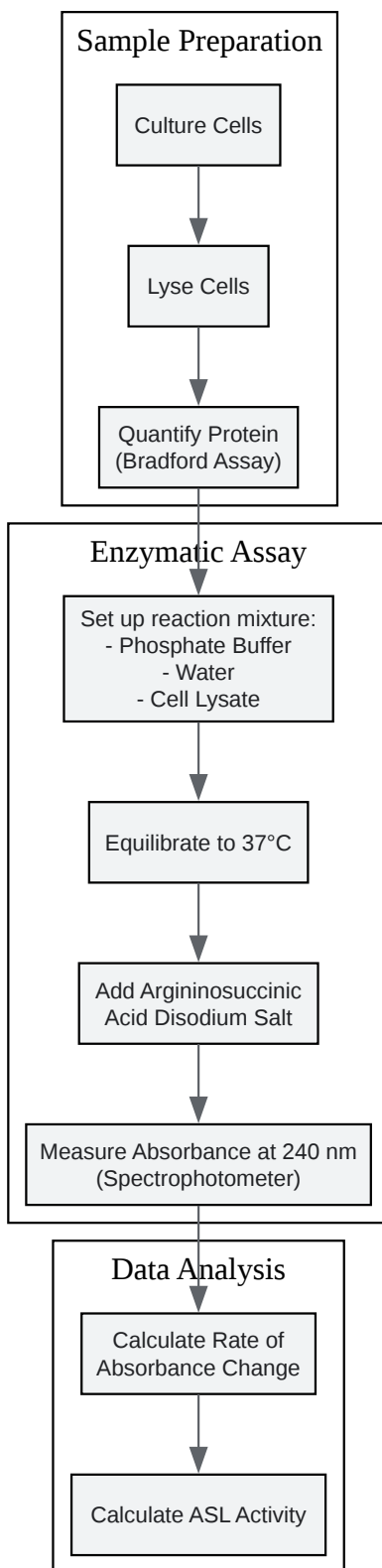
Materials:

- Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
- 100 mM Potassium Phosphate Buffer, pH 7.5
- 11.7 mM **Argininosuccinic acid disodium** salt solution
- Bradford assay reagent for protein quantification
- UV-compatible 96-well plate or cuvettes
- Spectrophotometer with temperature control at 37°C

Procedure:

- **Cell Lysate Preparation:**
 - Culture cells (e.g., patient-derived fibroblasts, HEK293T cells) to 80-90% confluency.
 - Wash the cell monolayer with sterile PBS.
 - Lyse the cells using an appropriate lysis buffer.
 - Centrifuge the lysate to pellet cell debris and collect the supernatant.
 - Determine the protein concentration of the cell lysate using the Bradford assay.
- **Enzyme Assay:**
 - In a UV-compatible cuvette or well, prepare the reaction mixture:
 - 2.00 mL of 100 mM Potassium Phosphate Buffer (pH 7.5)
 - 0.65 mL of deionized water
 - 0.10 mL of cell lysate (containing a known amount of protein)
 - Mix by inversion and equilibrate to 37°C in a thermostatted spectrophotometer.
 - Monitor the absorbance at 240 nm until a stable baseline is achieved.
 - Initiate the reaction by adding 0.25 mL of 11.7 mM Argininosuccinic acid solution.
 - Immediately mix and record the increase in absorbance at 240 nm for approximately 5 minutes.
- **Calculation of Enzyme Activity:**
 - Determine the rate of change in absorbance per minute ($\Delta A_{240}/\text{min}$) from the linear portion of the curve.

- Calculate the ASL activity using the Beer-Lambert law, with the molar extinction coefficient of fumarate at 240 nm being $2.44 \text{ mM}^{-1}\text{cm}^{-1}$. [No specific citation]



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Diagram 3: Workflow for ASL Enzymatic Activity Assay.

HPLC Analysis of Argininosuccinic Acid

High-Performance Liquid Chromatography (HPLC) with pre-column derivatization is a sensitive method for the quantification of argininosuccinic acid in biological samples. o-Phthalaldehyde (OPA) is a common derivatizing agent that reacts with primary amines to form fluorescent products.

Materials:

- HPLC system with a fluorescence detector
- Reversed-phase C18 column
- Mobile Phase A: 15 mmol/L potassium dihydrogen phosphate and 5 mmol/L dipotassium hydrogen phosphate
- Mobile Phase B: Acetonitrile/Methanol/Water mixture
- OPA derivatizing reagent
- 3-mercaptopropionic acid (MPA) reagent
- Internal standard (e.g., L-norleucine)
- Methanol for protein precipitation

Procedure:

- Sample Preparation:
 - To 200 μ L of plasma, add 50 μ L of the internal standard solution.
 - Add 800 μ L of methanol to precipitate proteins.
 - Centrifuge at 4000 rpm to pellet the precipitate.

- Collect the supernatant for analysis.
- Pre-column Derivatization:
 - Mix 200 μ L of the supernatant with 100 μ L of MPA reagent and 50 μ L of OPA reagent.
 - Allow the reaction to proceed for 2 minutes at room temperature.
- HPLC Analysis:
 - Inject 50 μ L of the derivatized sample into the HPLC system.
 - Use a gradient elution with Mobile Phases A and B.
 - Set the fluorescence detector to an excitation wavelength of 330 nm and an emission wavelength of 450 nm.
- Quantification:
 - Identify and quantify the argininosuccinic acid peak based on the retention time of a standard.
 - Use the internal standard to correct for variations in sample preparation and injection volume.

Conclusion

Argininosuccinic acid disodium salt is a vital tool for researchers in the fields of metabolic disorders, enzymology, and cellular stress. Its role as a key intermediate in the urea and citrulline-NO cycles makes it indispensable for studying the pathophysiology of argininosuccinic aciduria and related conditions. The detailed experimental protocols and visual aids provided in this guide are intended to facilitate the effective use of this compound in a research setting, ultimately contributing to a deeper understanding of these critical metabolic pathways and the development of novel therapeutic strategies.

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